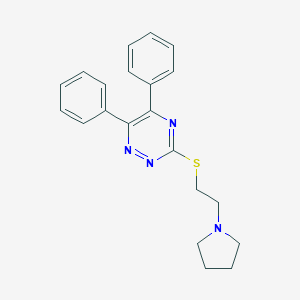![molecular formula C13H12N6O3S2 B276368 2-[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B276368.png)
2-[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]-N-[4-(aminosulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]-N-[4-(aminosulfonyl)phenyl]acetamide, commonly known as acesulfame potassium, is a calorie-free artificial sweetener that is widely used in the food and beverage industry. Acesulfame potassium is a white crystalline powder with a sweet taste that is approximately 200 times sweeter than sugar. It is commonly used in a variety of food and beverage products, including soft drinks, chewing gum, baked goods, and dairy products.
Mecanismo De Acción
Acesulfame potassium works by stimulating the sweet taste receptors on the tongue. It does not provide any calories or affect blood sugar levels, making it an ideal sugar substitute for individuals with diabetes or those looking to reduce their calorie intake.
Biochemical and Physiological Effects:
Acesulfame potassium is rapidly absorbed in the small intestine and excreted unchanged in the urine. It does not accumulate in the body or affect the metabolism of other nutrients. Acesulfame potassium has no significant effect on insulin secretion or blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acesulfame potassium has several advantages as a laboratory reagent. It is readily available, relatively inexpensive, and easy to use. Acesulfame potassium is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, acesulfame potassium may not be suitable for all experiments, and researchers should carefully consider its properties before using it in their studies.
Direcciones Futuras
There are several areas of future research that could be explored with regards to acesulfame potassium. One potential area of research is the development of new synthetic methods for acesulfame potassium that are more efficient and environmentally friendly. Another area of research is the investigation of the potential health effects of long-term consumption of acesulfame potassium. Finally, researchers could explore the use of acesulfame potassium in new applications, such as in the development of new drugs or materials.
In conclusion, acesulfame potassium is a widely used artificial sweetener that has been extensively studied in scientific research. It is safe for human consumption and does not pose any significant health risks. Acesulfame potassium has several advantages as a laboratory reagent, but researchers should carefully consider its properties before using it in their studies. There are several areas of future research that could be explored with regards to acesulfame potassium, including the development of new synthetic methods, investigation of long-term health effects, and new applications.
Métodos De Síntesis
Acesulfame potassium is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis process starts with the reaction of acetoacetic acid with potassium hydroxide to form potassium acetoacetate. The potassium acetoacetate is then reacted with 4,5-dimethyl-1,3-dioxol-2-one to form a cyclic compound. The cyclic compound is then reacted with sulfuric acid and potassium hydroxide to form acesulfame potassium.
Aplicaciones Científicas De Investigación
Acesulfame potassium has been extensively studied in scientific research for its potential health effects. Studies have shown that acesulfame potassium is safe for human consumption and does not pose any significant health risks. Acesulfame potassium is commonly used as a sugar substitute in low-calorie and sugar-free food and beverage products.
Propiedades
Fórmula molecular |
C13H12N6O3S2 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C13H12N6O3S2/c14-5-8-6-17-13(19-12(8)15)23-7-11(20)18-9-1-3-10(4-2-9)24(16,21)22/h1-4,6H,7H2,(H,18,20)(H2,15,17,19)(H2,16,21,22) |
Clave InChI |
BTTUZIKKZLLQHF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)C#N)S(=O)(=O)N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)C#N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276287.png)
![Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B276292.png)
![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl ethyl sulfide](/img/structure/B276293.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B276294.png)
![3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276300.png)
![5,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276305.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276306.png)
![N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B276307.png)
![5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276308.png)
![allyl 5-(2-thienylcarbonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B276309.png)
![5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276310.png)
![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone](/img/structure/B276311.png)
![5-(4-chlorobenzyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276312.png)